(R)-1-(5-Methylfuran-2-YL)propan-1-amine chemical structure and properties
(R)-1-(5-Methylfuran-2-YL)propan-1-amine chemical structure and properties
An In-Depth Technical Guide to (R)-1-(5-Methylfuran-2-YL)propan-1-amine: Structure, Properties, and Synthetic Strategies
Introduction
The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties, often acting as a bioisostere for phenyl rings, allow for the fine-tuning of drug-receptor interactions, metabolic stability, and overall bioavailability. Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] Within this versatile chemical class, chiral amines represent critical building blocks for creating stereospecific therapeutics. This guide provides a detailed technical overview of (R)-1-(5-Methylfuran-2-YL)propan-1-amine , a chiral amine that holds potential as a valuable intermediate in the synthesis of novel drug candidates. We will explore its chemical structure, physicochemical properties, a robust methodology for its asymmetric synthesis, and its potential pharmacological relevance.
Chemical Identity and Structure
(R)-1-(5-Methylfuran-2-YL)propan-1-amine is a primary amine featuring a stereocenter at the C1 position of the propyl chain, which is attached to the C2 position of a 5-methyl-substituted furan ring. The "(R)" designation specifies the absolute configuration at this chiral center, which is crucial for determining its interaction with biological targets.
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IUPAC Name: (1R)-1-(5-methylfuran-2-yl)propan-1-amine
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Synonyms: (R)-1-(5-METHYLFURAN-2-YL)PROPAN-1-AMINE, (1R)-1-(5-methyl-2-furyl)-1-propanamine[4][5]
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Molecular Formula: C₈H₁₃NO
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SMILES: CC1=CC=C(O1)N[4]
The structure combines the aromatic, electron-rich furan system with a chiral aliphatic amine side chain, providing distinct sites for chemical modification and biological interaction.
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, key properties can be consolidated from chemical supplier databases and computational models. The compound is typically available as a hydrochloride salt for improved stability and handling.[4][6]
| Property | Value | Source |
| CAS Number | 779340-50-0 (for HCl salt) | ChemScene[4] |
| Molecular Weight | 139.19 g/mol (free base) | Calculated |
| 175.66 g/mol (HCl salt) | ChemScene[4] | |
| Physical Form | Liquid (free base) | Sigma-Aldrich[5] |
| Purity | ≥98% | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų (Computed) | ChemScene[4] |
| logP | 2.42 (Computed) | ChemScene[4] |
| Hydrogen Bond Donors | 1 (Computed) | ChemScene[4] |
| Hydrogen Bond Acceptors | 2 (Computed) | ChemScene[4] |
| Rotatable Bonds | 2 (Computed) | ChemScene[4] |
| Storage Temperature | 2-8°C, Protect from light | Sigma-Aldrich[5] |
Asymmetric Synthesis Methodology
The enantiomerically pure synthesis of chiral amines is a critical challenge in pharmaceutical development. A robust and scalable method for producing (R)-1-(5-Methylfuran-2-YL)propan-1-amine can be achieved via an asymmetric addition of an organometallic reagent to an imine, followed by deprotection. This approach provides excellent control over stereochemistry.
Experimental Protocol: Asymmetric Synthesis
This protocol describes a three-step synthesis starting from the commercially available 1-(5-methylfuran-2-yl)propan-1-one.
Step 1: Imine Formation
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Setup: To a flame-dried, 250 mL round-bottomed flask under a nitrogen atmosphere, add 1-(5-methylfuran-2-yl)propan-1-one (1 equiv.) and anhydrous dichloromethane (DCM, 5 mL per mmol of ketone).
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Reagent Addition: Add a solution of a chiral auxiliary, such as (R)-tert-butanesulfinamide (1 equiv.), followed by a dehydrating agent like titanium(IV) ethoxide (1.5 equiv.).
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Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
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Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Filter the resulting suspension through a pad of celite, washing with DCM. The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-sulfinyl imine.
Causality: The use of a chiral sulfinamide auxiliary is pivotal. It reacts with the prochiral ketone to form a diastereomeric imine intermediate, which then directs the stereoselective addition of the nucleophile in the subsequent step. Titanium(IV) ethoxide acts as a Lewis acid and an efficient water scavenger, driving the reaction to completion.
Step 2: Diastereoselective Grignard Addition
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Setup: Dissolve the crude N-sulfinyl imine from Step 1 in anhydrous tetrahydrofuran (THF, 10 mL per mmol) in a flame-dried flask under nitrogen and cool the solution to -48 °C in a dry ice/acetonitrile bath.
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Reagent Addition: Add ethylmagnesium bromide (a 1.0 M solution in THF, 1.5 equiv.) dropwise over 30 minutes, maintaining the internal temperature below -45 °C.
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Reaction: Stir the reaction at -48 °C for 6-8 hours. Monitor progress by TLC.
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Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting diastereomeric product can be purified by column chromatography.
Causality: The stereochemical outcome is dictated by the Felkin-Anh model, where the bulky tert-butylsulfinyl group directs the incoming nucleophile (ethyl group) to the opposite face of the imine C=N bond, leading to a high degree of diastereoselectivity.
Step 3: Deprotection to Yield the Final Amine
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Setup: Dissolve the purified product from Step 2 in methanol (5 mL per mmol).
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Reagent Addition: Add hydrochloric acid (4M in 1,4-dioxane, 3 equiv.) and stir the solution at room temperature.
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Reaction: Stir for 1-2 hours until the deprotection is complete (monitored by TLC).
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Isolation: Concentrate the reaction mixture by rotary evaporation. The resulting solid is the hydrochloride salt of the desired product, (R)-1-(5-Methylfuran-2-YL)propan-1-amine hydrochloride. It can be triturated with diethyl ether to remove soluble impurities and dried under vacuum.[7]
Causality: The acidic conditions efficiently cleave the N-S bond of the sulfinamide auxiliary, liberating the primary amine as its stable hydrochloride salt.
Synthetic Workflow Diagram
Caption: Asymmetric synthesis workflow for (R)-1-(5-Methylfuran-2-YL)propan-1-amine HCl.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The following are predicted data based on the molecular structure.
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¹H NMR (400 MHz, DMSO-d₆): δ 8.5-9.0 (br s, 3H, -NH₃⁺), 6.35 (d, J=3.2 Hz, 1H, Furan H4), 6.15 (d, J=3.2 Hz, 1H, Furan H3), 4.30 (m, 1H, CH-NH₃⁺), 2.25 (s, 3H, Furan-CH₃), 1.80 (m, 2H, -CH₂-CH₃), 0.90 (t, J=7.4 Hz, 3H, -CH₂-CH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 155.0 (Furan C5), 150.5 (Furan C2), 108.5 (Furan C3), 106.0 (Furan C4), 50.0 (CH-NH₃⁺), 28.0 (-CH₂-CH₃), 13.5 (Furan-CH₃), 10.0 (-CH₂-CH₃).
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Mass Spectrometry (ESI+): m/z 140.10 [M+H]⁺ (for the free base).
Pharmacological Context and Potential Applications
The furan nucleus is a prolific scaffold in drug discovery, valued for its ability to engage in various biological interactions.[8] Furan-containing molecules have been successfully developed as antibacterial, anti-inflammatory, and anticancer agents.[1][2] The compound Nitrofurantoin, for instance, leverages the furan ring for its antimicrobial activity through reductive activation within bacterial cells.
(R)-1-(5-Methylfuran-2-YL)propan-1-amine serves as a chiral building block to introduce the 5-methylfuran moiety into larger, more complex molecules. Its potential applications lie in the synthesis of:
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Novel Antibacterial Agents: The furan scaffold can be incorporated into structures designed to target bacterial enzymes or disrupt cell wall synthesis.
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Anti-inflammatory Compounds: The molecule can be used to synthesize inhibitors of inflammatory enzymes like cyclooxygenases (COX).
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CNS-Active Agents: Many compounds active in the central nervous system contain amine and heterocyclic components. This molecule could be a precursor for novel antidepressant, anxiolytic, or anticonvulsant drugs.[2]
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Kinase Inhibitors: As a fragment for elaboration, it can be used to build molecules that target specific protein kinases involved in cancer signaling pathways.
The chirality of the amine is paramount, as enantiomers frequently exhibit different potency, efficacy, and toxicity profiles when interacting with chiral biological receptors or enzymes.
Conceptual Biological Interaction Diagram
Caption: Conceptual model of a drug candidate interacting with a biological target.
Handling, Storage, and Safety
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
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Storage: Store the compound, preferably as the HCl salt, in a tightly sealed container at 2-8°C, protected from light and moisture as recommended by suppliers.[4][5]
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Safety: Amines can be corrosive and irritating. Refer to the specific Safety Data Sheet (SDS) for detailed hazard information.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Creative Research Thoughts. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules. [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
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Asymmetric synthesis of highly functionalized furanones via direct Michael reactions mediated by a bulky primary amine. RSC Publishing. [Link]
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Asymmetric synthesis of highly functionalized furanones via direct Michael reactions mediated by a bulky primary amine. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Design and Catalytic Asymmetric Synthesis of Furan‐Indole Compounds Bearing both Axial and Central Chirality. ResearchGate. [Link]
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Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality. ResearchGate. [Link]
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Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Publications. [Link]
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N-methyl-1-(5-methylthiophen-2-yl)propan-1-amine. PubChem. [Link]
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ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. [Link]
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Furan, 2-methyl-. NIST WebBook. [Link]
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Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
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2-Acetyl-5-methylfuran. Wikipedia. [Link]
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ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. ResearchGate. [Link]
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Benzenemethanamine, α-ethyl-, hydrochloride, (αS). Organic Syntheses Procedure. [Link]
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